N-cycloheptyl-2-(2-naphthyloxy)acetamide
Description
N-Cycloheptyl-2-(2-naphthyloxy)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl group attached to the nitrogen atom and a 2-naphthyloxy moiety at the acetamide’s α-carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the cycloheptyl ring and electronic effects from the naphthyloxy group.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C19H23NO2/c21-19(20-17-9-3-1-2-4-10-17)14-22-18-12-11-15-7-5-6-8-16(15)13-18/h5-8,11-13,17H,1-4,9-10,14H2,(H,20,21) |
InChI Key |
WYGSVRUARGDSGO-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide
- Structural Features: Replaces the cycloheptyl group with a morpholinoethyl substituent.
- Key Difference: The morpholinoethyl group enhances solubility and hydrogen-bonding capacity compared to the hydrophobic cycloheptyl group in the target compound.
N-Cyclohexyl-2-(2,3-Dichlorophenoxy)Acetamide
- Structural Features: Cyclohexyl group instead of cycloheptyl; 2,3-dichlorophenoxy substituent instead of naphthyloxy.
- Physical Properties : Cyclohexyl adopts a chair conformation, forming N–H⋯O hydrogen-bonded chains in its crystal structure. The larger cycloheptyl group in the target compound may disrupt such packing, increasing conformational flexibility .
2-(7-Hydroxy-2-Naphthyloxy)-N-(6-Methyl-2-Pyridyl)Acetamide
- Structural Features : Incorporates a pyridyl group and a hydroxylated naphthyloxy moiety.
- X-ray data (R factor = 0.046) confirms stable crystalline packing .
Anti-Inflammatory Acetamide Derivatives
- Examples : N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) and N-(2-bromocyclohexyl) derivatives.
- Biological Activity: Exhibit anti-inflammatory, analgesic, and antipyretic activities. The bicyclic substituents may enhance binding to inflammatory targets compared to the monocyclic cycloheptyl group .
Physicochemical and Functional Comparisons
Solubility and Lipophilicity
- Cycloheptyl vs.
- Morpholinoethyl vs. Pyridyl: Polar substituents (e.g., morpholinoethyl, pyridyl) improve solubility, which is critical for drug bioavailability .
Hydrogen-Bonding and Crystal Packing
- Cyclohexyl derivatives form hydrogen-bonded chains (N–H⋯O), whereas bulkier substituents like cycloheptyl may favor hydrophobic interactions or disordered crystal structures .
Chloroacetamide Herbicides
Table 1: Comparative Analysis of Acetamide Derivatives
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